molecular formula C13H21F3N2O4 B2962395 Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2137838-84-5

Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2962395
CAS No.: 2137838-84-5
M. Wt: 326.316
InChI Key: QQXDXHINBGLAQC-OZZZDHQUSA-N
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Description

Tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid is an interesting and complex organic compound with significant relevance in various fields of scientific research. Its structure contains multiple functional groups, which contribute to its unique reactivity and potential applications. This compound is particularly valuable in medicinal chemistry and other research domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate typically involves multiple steps:

  • Formation of the Diazabicyclooctane Ring: : This can be achieved through a cyclization reaction where precursors containing nitrogen atoms are combined under specific conditions to form the bicyclic structure.

  • Introduction of the Tert-butyl Group: : This is usually done through alkylation using tert-butyl halides in the presence of a strong base.

  • Incorporation of the Trifluoroacetic Acid Moiety: : This often involves reacting the intermediate with trifluoroacetic anhydride.

Reaction conditions for these steps may include temperature control, specific solvents, and catalysts to facilitate each transformation efficiently.

Industrial Production Methods

Industrial production may scale up these laboratory procedures with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the nitrogen atoms or adjacent carbon centers.

  • Reduction: : It can be reduced to form simpler amines or deprotected forms.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, given the multiple reactive sites within the molecule.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or peracids.

  • Reduction: : Common reducing agents include sodium borohydride or lithium aluminum hydride.

  • Substitution: : Halides and other electrophiles or nucleophiles.

Major Products

Products vary depending on the reactions but often include differentially substituted amines, reduced amine forms, and oxidized derivatives.

Scientific Research Applications

This compound is valuable in:

  • Chemistry: : As a building block for complex molecule synthesis.

  • Biology: : For studying enzyme interactions and binding studies.

  • Medicine: : Potential therapeutic applications in drug development.

  • Industry: : Use in the development of new materials and catalysts.

Mechanism of Action

The mechanism involves:

  • Molecular Targets: : Binding to specific enzymes or receptors.

  • Pathways Involved: : Often interferes with enzymatic activity or receptor-ligand interactions, leading to desired biological effects.

Comparison with Similar Compounds

Compared to other bicyclic nitrogen compounds, tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid exhibits unique reactivity due to its trifluoroacetic acid moiety and the steric hindrance provided by the tert-butyl group.

Similar Compounds

  • Piperazine derivatives

  • Diazabicyclooctane derivatives

  • Quinuclidine analogs

This compound's distinctive features include its combination of steric bulk, electronic effects, and bicyclic structure, making it a versatile tool in scientific research.

Properties

IUPAC Name

tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.C2HF3O2/c1-11(2,3)15-10(14)13-7-8-4-5-12-6-9(8)13;3-2(4,5)1(6)7/h8-9,12H,4-7H2,1-3H3;(H,6,7)/t8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXDXHINBGLAQC-OZZZDHQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2[C@@H]1CNCC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137838-84-5
Record name rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate trifluoroacetate
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